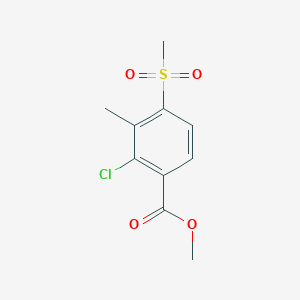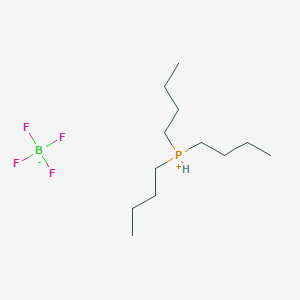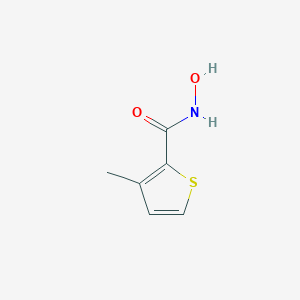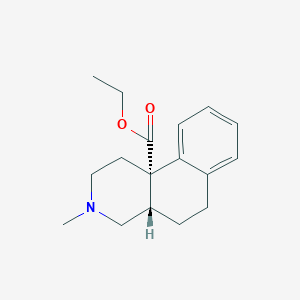
3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline, also known as Mecamylamine, is a synthetic compound that belongs to the class of tertiary amines. It is used as a research tool in various scientific fields, including neuroscience, pharmacology, and toxicology. Mecamylamine is a non-competitive antagonist of nicotinic acetylcholine receptors, which are widely distributed throughout the nervous system.
作用機序
3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline is a non-competitive antagonist of nicotinic acetylcholine receptors. It binds to the receptor site and prevents the binding of acetylcholine, the natural ligand for the receptor. This results in a decrease in the activity of the receptor and a reduction in the release of neurotransmitters such as dopamine and norepinephrine.
生化学的および生理学的効果
3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline has been shown to have a wide range of biochemical and physiological effects. It can reduce the reward effects of nicotine, alcohol, and other drugs of abuse. 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline can also improve cognitive function and memory in animal models. Additionally, 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline has been shown to have antidepressant and anxiolytic effects in some animal models.
実験室実験の利点と制限
One advantage of using 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline in laboratory experiments is its specificity for nicotinic acetylcholine receptors. This allows researchers to selectively block the activity of these receptors without affecting other neurotransmitter systems. However, 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline has a relatively short half-life and must be administered frequently to maintain its effects. Additionally, 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline can have off-target effects on other ion channels and receptors, which can complicate data interpretation.
将来の方向性
There are several future directions for research involving 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline. One area of interest is the development of new treatments for addiction and smoking cessation. 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline has shown promise in reducing the rewarding effects of nicotine and other drugs of abuse, and further research is needed to explore its potential as a therapeutic agent. Another area of interest is the role of nicotinic acetylcholine receptors in the pathophysiology of mood disorders such as depression and anxiety. 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline has shown some promise in animal models, and further research is needed to explore its potential as a novel treatment for these disorders. Finally, there is a need for further research to elucidate the mechanisms underlying the effects of 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline on cognitive function and memory. This could lead to the development of new treatments for cognitive impairments associated with aging and neurodegenerative diseases.
合成法
3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline can be synthesized by reacting 2-(methylamino)-1,2,3,4-tetrahydronaphthalene with ethyl chloroformate in the presence of a base. The resulting carbamate is then reduced with lithium aluminum hydride to yield 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline. The synthesis of 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline is relatively simple and can be performed using standard laboratory equipment.
科学的研究の応用
3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline is widely used in scientific research as a tool to study the function of nicotinic acetylcholine receptors in the nervous system. It has been used to investigate the role of these receptors in addiction, cognition, and mood disorders. 3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline has also been used in animal models to study the effects of nicotine withdrawal and to develop new treatments for smoking cessation.
特性
CAS番号 |
119122-01-9 |
|---|---|
製品名 |
3-Methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline |
分子式 |
C17H23NO2 |
分子量 |
273.37 g/mol |
IUPAC名 |
ethyl (4aS,10bS)-3-methyl-1,2,4,4a,5,6-hexahydrobenzo[f]isoquinoline-10b-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-3-20-16(19)17-10-11-18(2)12-14(17)9-8-13-6-4-5-7-15(13)17/h4-7,14H,3,8-12H2,1-2H3/t14-,17+/m1/s1 |
InChIキー |
AYAYHFUDSSAHOG-PBHICJAKSA-N |
異性体SMILES |
CCOC(=O)[C@@]12CCN(C[C@H]1CCC3=CC=CC=C23)C |
SMILES |
CCOC(=O)C12CCN(CC1CCC3=CC=CC=C23)C |
正規SMILES |
CCOC(=O)C12CCN(CC1CCC3=CC=CC=C23)C |
同義語 |
3-methyl-10b-carbethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline MCOI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



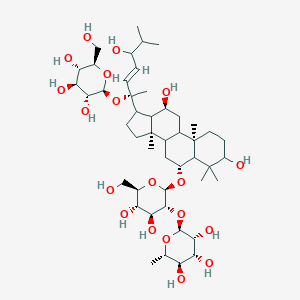
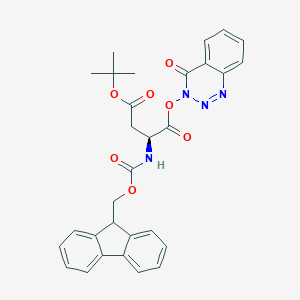
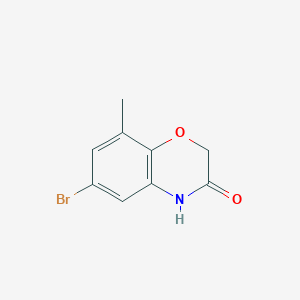
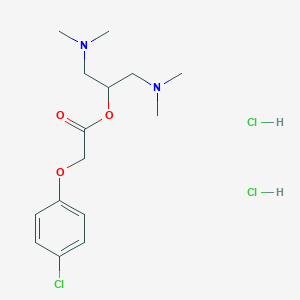
![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)
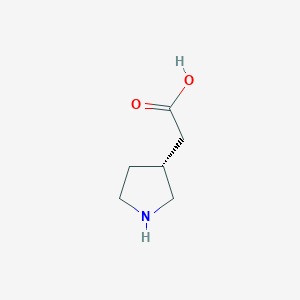
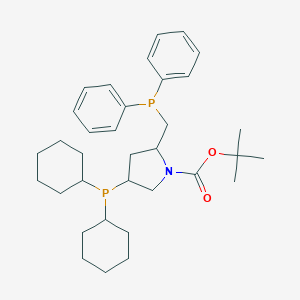
![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
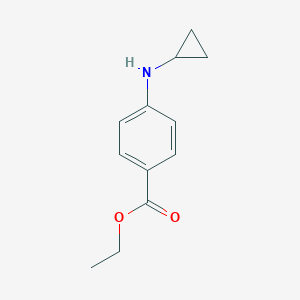
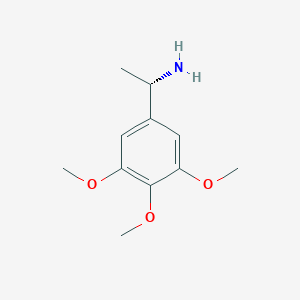
![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)
